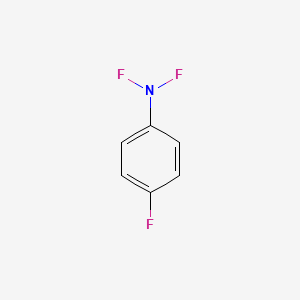
N,N,4-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-Trifluoroaniline is an organic compound with the molecular formula C6H4F3N It is a derivative of aniline, where three hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,4-Trifluoroaniline can be synthesized through several methods. One common approach involves the high-pressure synthesis of tetrafluorobenzene in the presence of a solvent and liquid ammonia . Another method includes the fluorination of benzene to produce pentafluorobenzene, which is then used to obtain tetrafluorobenzene as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. The process typically includes multiple steps such as nitration, fluoridation, and hydrogenation, followed by purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trifluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of compounds such as nitro derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, nitro compounds, and substituted anilines .
Scientific Research Applications
N,N,4-Trifluoroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which N,N,4-trifluoroaniline exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting their activity and leading to changes in metabolic pathways. Additionally, its fluorinated structure allows it to interact with biological membranes, altering their properties and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluoroaniline
- 3,4,5-Trifluoroaniline
- 2,4,6-Trifluoroaniline
Uniqueness
N,N,4-Trifluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other trifluoroaniline isomers, it exhibits different reactivity and interaction with biological systems, making it valuable for specific applications in research and industry .
Properties
CAS No. |
204757-18-6 |
|---|---|
Molecular Formula |
C6H4F3N |
Molecular Weight |
147.10 g/mol |
IUPAC Name |
N,N,4-trifluoroaniline |
InChI |
InChI=1S/C6H4F3N/c7-5-1-3-6(4-2-5)10(8)9/h1-4H |
InChI Key |
QVQSKRXVDYFFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















